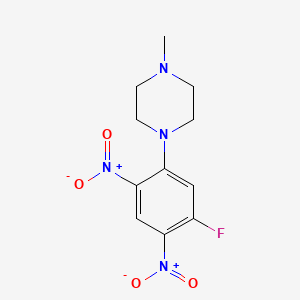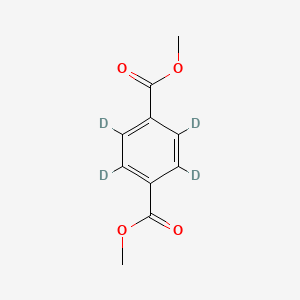
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Overview
Description
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 5-fluoro-2,4-dinitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with 4-methylpiperazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is usually carried out in a solvent like ethanol or dichloromethane at low temperatures (around 0°C) to moderate temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of nucleophilic aromatic substitution and the use of appropriate solvents and bases would likely be scaled up for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms, potentially involving the formation of nitroso or nitro derivatives.
Scientific Research Applications
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe or reagent in biochemical assays.
Analytical Chemistry: The compound can be used in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is not well-documented. its reactivity is primarily driven by the electron-withdrawing effects of the nitro groups and the electron-donating effects of the piperazine ring. These electronic effects influence its interactions with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2,4-dinitrophenyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group.
1-(5-Fluoro-2,4-dinitrophenyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is unique due to the specific combination of the 5-fluoro-2,4-dinitrophenyl group and the methyl-substituted piperazine ring. This combination imparts distinct electronic properties and reactivity patterns that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBAFRIGYXRBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585323 | |
| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928830-73-3 | |
| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine in analyzing human adipose tissue?
A1: this compound (MPPZ) is used as a derivatizing agent for estrogens in analyzing human adipose tissue []. Estrogens, due to their low molecular weight and lack of permanent charge, pose challenges for detection by mass spectrometry. MPPZ reacts with estrogens to form a permanently charged molecule, significantly improving their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This derivatization allows for the simultaneous quantification of estrogens, alongside glucocorticoids, in adipose tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].
Q2: What analytical challenges does using this compound address in quantifying polyamines?
A2: While not directly addressed in the provided abstracts, this compound and its related compounds are known to react with primary and secondary amines to form stable derivatives []. Polyamines, being polycationic compounds, often exhibit poor chromatographic behavior and low detection sensitivity. Derivatization with MPPZ introduces a hydrophobic moiety and improves ionization efficiency, allowing for more sensitive and accurate quantification of polyamines in complex biological samples like human toenails using high-performance liquid chromatography (HPLC) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)





